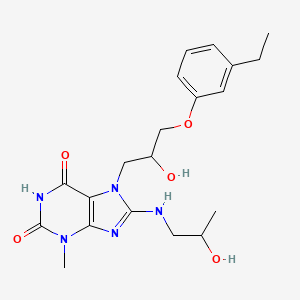

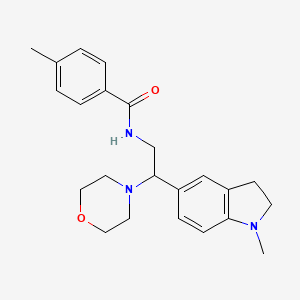

![molecular formula C24H26N2O5S2 B2502776 3-(4-((3,5-二甲基哌啶-1-基)磺酰基)苯甲酰胺)苯并[b]噻吩-2-甲酸甲酯 CAS No. 397289-54-2](/img/structure/B2502776.png)

3-(4-((3,5-二甲基哌啶-1-基)磺酰基)苯甲酰胺)苯并[b]噻吩-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives has been a subject of interest due to their potential applications in various fields. A novel approach to synthesizing 3-(methylsulfonyl)benzo[b]thiophenes has been developed, utilizing a radical relay strategy. This method involves the reaction of methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite in the presence of a photocatalyst under visible light irradiation. The process is efficient and operates under mild conditions, with sodium methylsulfinate acting as an initiator. The generation of a methyl radical in situ is a critical step, which combines with sulfur dioxide to produce the desired methylsulfonyl-containing compounds .

Another synthetic method has been reported for 3-(2'-carboxyethyl)benzo[b]thiophene, which offers reduced side effects and higher yields. The synthesis is carried out at room temperature starting from 3-chloromethyl benzo[b]thiophene. A homogeneous decarboxylation step is performed using sodium methoxide in N,N-dimethylformamide (DMF) as a solvent, which simplifies the process .

Molecular Structure Analysis

The structure of 3-(2'-carboxyethyl)benzo[b]thiophene was confirmed through various analytical techniques, including melting point determination, NMR, mass spectrometry, and elementary analysis. These methods ensure the accuracy of the synthesized compound's structure .

Chemical Reactions Analysis

In the study of benzo[b]thiophene derivatives, the alkylation of cyanide ion with 3-chloromethylbenzo[b]thiophene was investigated. The reaction yielded a higher amount of benzo[b]thiophene-3-acetonitrile when conducted in dimethyl sulfoxide compared to alcohol. Additionally, 2-cyano-3-methylbenzo[b]thiophene was obtained as a by-product. The isomers resulting from these reactions were hydrolyzed to their respective acids and then reduced to their corresponding hydroxyethyl and hydroxymethyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are crucial for understanding their potential applications. The melting point, NMR, and mass spectrometry data provide insights into the stability and purity of the synthesized compounds. These properties are essential for predicting the behavior of these compounds in various chemical environments and for confirming their identity .

科学研究应用

抗菌活性和分子对接研究3-(4-((3,5-二甲基哌啶-1-基)磺酰基)苯甲酰胺)苯并[b]噻吩-2-甲酸甲酯衍生物因其潜在的抗菌特性而受到探索。Ghorab 等人 (2017) 的一项研究合成了一系列与指定化学物质相关的化合物,对一组革兰氏阳性菌、革兰氏阴性菌和真菌表现出有趣的抗菌活性。与参考药物相比,该系列中的化合物显示出更高的活性,表明它们在抗菌药物开发中的潜力。此外,在二氢喋呤合成酶活性位点内的分子对接表明这些化合物的作用机制,为其抗菌功效提供了见解 (Ghorab, Soliman, Alsaid, & Askar, 2017).

原油成分的光化学降解甲基取代的苯并噻吩的光化学降解,包括与 3-(4-((3,5-二甲基哌啶-1-基)磺酰基)苯甲酰胺)苯并[b]噻吩-2-甲酸甲酯结构相关的成分,已被研究以了解原油成分在海洋中溢出后的归宿。Andersson 和 Bobinger (1996) 的研究表明,主要反应途径涉及氧化为羧酸,突出了此类化合物在水生环境中的环境影响和降解过程 (Andersson & Bobinger, 1996).

药物样库的合成Cho、Neuenswander 和 Larock (2010) 报道了通过钯催化的取代合成了一系列具有药用价值、类似药物的甲基砜取代的苯并[b]噻吩。这项研究证明了 3-(4-((3,5-二甲基哌啶-1-基)磺酰基)苯甲酰胺)苯并[b]噻吩-2-甲酸甲酯和相关化合物在产生药物发现库中的效用,展示了它们在药物化学中的多功能性 (Cho, Neuenswander, & Larock, 2010).

环境生物降解Kropp、Saftić、Andersson 和 Fedorak (1996) 探索了与目标化合物相关的二甲基苯并噻吩的生物降解,由假单胞菌菌株进行。这项研究有助于了解此类化合物如何通过微生物活性降解,揭示了潜在的环境解毒途径。研究结果表明,微生物降解可以导致形成危害较小的代谢物,在减轻石油中硫杂环对环境的影响中发挥着至关重要的作用 (Kropp, Saftić, Andersson, & Fedorak, 1996).

属性

IUPAC Name |

methyl 3-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5S2/c1-15-12-16(2)14-26(13-15)33(29,30)18-10-8-17(9-11-18)23(27)25-21-19-6-4-5-7-20(19)32-22(21)24(28)31-3/h4-11,15-16H,12-14H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRGMDRRCFHKPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

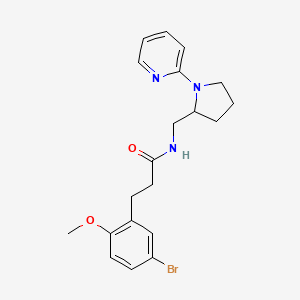

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2502695.png)

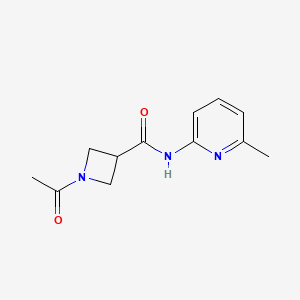

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2502696.png)

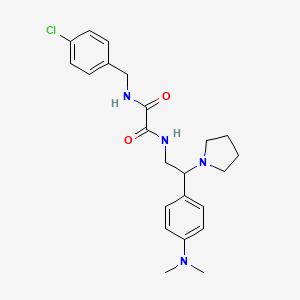

![Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2502697.png)

![N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2502698.png)

![8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502700.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2502714.png)